1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine
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Overview
Description
1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine is a synthetic organic compound that features a pyrazole ring attached to a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a methoxy-substituted phenyl group through a nucleophilic substitution reaction.
Introduction of the Ethanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride
- 1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-ol
- 1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-thiol
Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methoxy-substituted phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H17N3O/c1-10(14)11-4-5-13(17-2)12(8-11)9-16-7-3-6-15-16/h3-8,10H,9,14H2,1-2H3 |
InChI Key |
FJEZKUSODUTIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)CN2C=CC=N2)N |
Origin of Product |
United States |
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